REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:15])([CH2:12][CH:13]=[CH2:14])[C:3]([O:5][Si](OCC)(C)C)=[O:4].C(O)C>>[CH3:1][C:2]([CH3:15])([CH2:12][CH:13]=[CH2:14])[C:3]([OH:5])=[O:4]
|
Name
|
ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O[Si](C)(C)OCC)(CC=C)C
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-ml four-necked flask equipped with a Dimroth
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer was purged with nitrogen
|
Type
|
WAIT
|
Details
|
at 60-65° C. for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
collecting 9.2 g of a colorless clear fraction
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)O)(CC=C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |